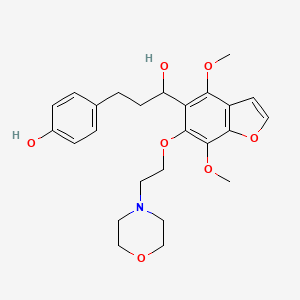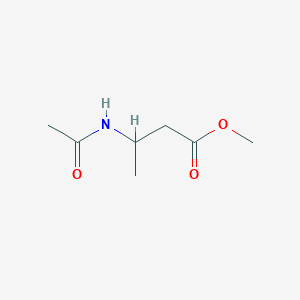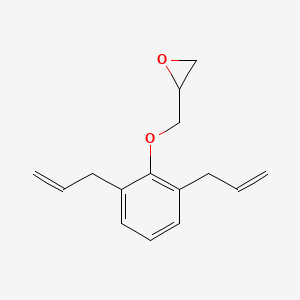
1-(4-Chlorophenyl)-4-((4-((hydroxyimino)phenylmethyl)phenoxy)acetyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-4-((4-((hydroxyimino)phenylmethyl)phenoxy)acetyl)piperazine is a complex organic compound that features a piperazine ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-4-((4-((hydroxyimino)phenylmethyl)phenoxy)acetyl)piperazine typically involves multiple steps, including:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the 4-chlorophenyl group: This step might involve a nucleophilic substitution reaction.
Attachment of the hydroxyimino group: This can be done through an oximation reaction.
Acetylation: The final step involves the acetylation of the piperazine ring with the phenoxyacetyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chlorophenyl)-4-((4-((hydroxyimino)phenylmethyl)phenoxy)acetyl)piperazine can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to a nitro group.
Reduction: The hydroxyimino group can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-4-((4-((hydroxyimino)phenylmethyl)phenoxy)acetyl)piperazine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Chlorophenyl)piperazine: A simpler analog with similar biological activities.
4-(4-Chlorophenyl)-1-(2-phenylethyl)piperazine: Another analog with modifications on the piperazine ring.
Uniqueness
1-(4-Chlorophenyl)-4-((4-((hydroxyimino)phenylmethyl)phenoxy)acetyl)piperazine is unique due to the presence of multiple functional groups that can interact synergistically, potentially leading to enhanced biological activity or selectivity.
Propiedades
Número CAS |
42018-58-6 |
|---|---|
Fórmula molecular |
C25H24ClN3O3 |
Peso molecular |
449.9 g/mol |
Nombre IUPAC |
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[4-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenoxy]ethanone |
InChI |
InChI=1S/C25H24ClN3O3/c26-21-8-10-22(11-9-21)28-14-16-29(17-15-28)24(30)18-32-23-12-6-20(7-13-23)25(27-31)19-4-2-1-3-5-19/h1-13,31H,14-18H2/b27-25+ |
Clave InChI |
VPUOMJLDZPYHCP-IMVLJIQESA-N |
SMILES isomérico |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)COC3=CC=C(C=C3)/C(=N/O)/C4=CC=CC=C4 |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)COC3=CC=C(C=C3)C(=NO)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


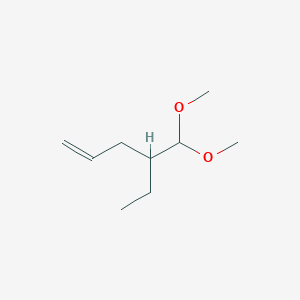
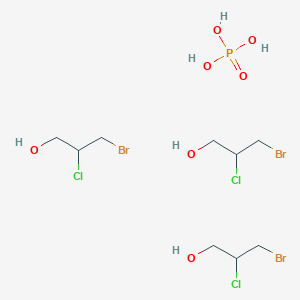
![2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14671508.png)


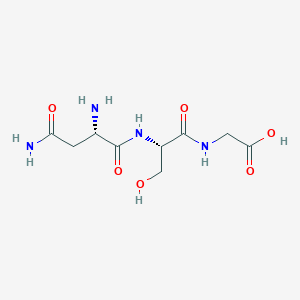
![(NE)-N-[(3-nitropyridin-2-yl)methylidene]hydroxylamine](/img/structure/B14671538.png)


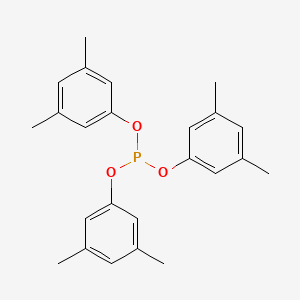
![3-{[12-(4-Amino-3-methylphenyl)dodecyl]amino}propane-1-sulfonic acid](/img/structure/B14671569.png)
